3-Amino-2-cyclobutylpropanoic acid

Description

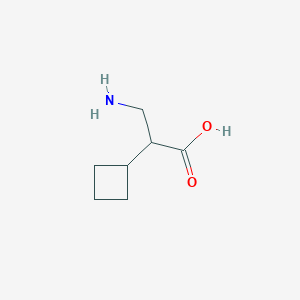

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-amino-2-cyclobutylpropanoic acid |

InChI |

InChI=1S/C7H13NO2/c8-4-6(7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

OBOXWJPGIYSPDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Cyclobutylpropanoic Acid and Its Derivatives

Established Synthetic Routes to the Amino Acid Core

The construction of the 3-amino-2-cyclobutylpropanoic acid framework can be achieved through several fundamental organic transformations. These methods focus on creating the basic structure, often as a racemic mixture, which can then be derivatized or resolved.

Esterification of the carboxylic acid group is a common step in the synthesis and manipulation of amino acids. It serves to protect the carboxyl group, improve solubility in organic solvents, and facilitate subsequent reactions. The Fischer-Speier esterification is a classic and widely used method for this purpose. masterorganicchemistry.commasterorganicchemistry.com

This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.comyoutube.com

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

A process for esterifying amino acids can also utilize a hydrosulfate of the general formula ROSO₃H, which is prepared in situ from chlorosulfonic acid and an alcohol (ROH). google.com This method provides an alternative to traditional Fischer esterification.

| Reaction | Description | Key Reagents | Byproduct |

| Fischer Esterification | Acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester. masterorganicchemistry.commasterorganicchemistry.com | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Water masterorganicchemistry.com |

Building the amino acid often involves starting with a precursor molecule containing the cyclobutyl ring and functionalizing it. Amination routes introduce the crucial amine group, while acylation can be used to install protecting groups or modify the molecule.

One common strategy is the conjugate addition of an amine to an α,β-unsaturated ester containing the cyclobutyl group. For instance, the conjugate addition of a chiral amine, such as lithium N-benzyl-N-α-methylbenzylamide, to a tert-butyl (E)-crotonate derivative can establish a key stereocenter. rsc.org Subsequent manipulation of the resulting product can lead to the desired amino acid structure.

Another approach involves the use of N-tert-butanesulfinyl imines, which are versatile intermediates in amine synthesis. yale.edu Organometallic reagents can be added to these imines, derived from cyclobutyl-containing aldehydes, to form the carbon skeleton and install the nitrogen atom simultaneously with high stereocontrol. yale.edu

Catalytic reduction is a powerful tool for controlling stereochemistry, particularly in the synthesis of amino acids. Hydrogenation of a precursor with a strategically placed double bond or carbonyl group using a chiral catalyst can generate specific stereoisomers.

For example, a dehydroamino acid precursor can be subjected to asymmetric hydrogenation using a chiral rhodium or iridium catalyst. This method is highly effective for setting the stereochemistry at the α-carbon. Similarly, the reduction of a β-keto ester or a related precursor can establish the stereochemistry at the β-carbon. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.

A patent describes a process for preparing related amino-hydroxyalkanamide derivatives that involves contacting a dibenzylamino derivative with hydrogen in the presence of a suitable catalyst, demonstrating the use of catalytic reduction for deprotection, which is a common step in these synthetic sequences. google.com

Stereoselective Synthesis of Enantiopure Isomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods that produce a single enantiomer (enantiopure synthesis) are of paramount importance.

The synthesis of the (R)-enantiomer, also known as D-cyclobutylalanine when the stereocenter is at the α-carbon, often employs chiral auxiliaries or catalysts. The Boc-protected form, (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, is a common synthetic intermediate. cymitquimica.com

One established asymmetric synthetic route for related compounds involves the diastereoselective alkylation of a chiral oxazolidinone auxiliary. nih.gov This method allows for the controlled formation of a new carbon-carbon bond, establishing the desired stereochemistry.

Another powerful strategy is the use of chiral Ni(II) complexes derived from Schiff bases and a chiral ligand. nih.gov A glycine-derived Ni(II) complex can be alkylated with a cyclobutylmethyl halide. The chiral environment provided by the ligand directs the alkylation to occur stereoselectively, leading to the preferential formation of the (R)- or (S)-amino acid, depending on the ligand chosen. nih.gov

| Method | Key Principle | Typical Reagent/Catalyst | Reference |

| Chiral Auxiliary Alkylation | A chiral auxiliary is temporarily incorporated to direct a stereoselective alkylation. | Chiral Oxazolidinone | nih.gov |

| Ni(II) Complex Alkylation | A chiral ligand on a metal complex creates a chiral environment for stereoselective synthesis. | Chiral Ni(II) Schiff Base Complex | nih.gov |

| Asymmetric Radical Cascade | Synergistic photoredox and Brønsted acid catalysis enables a three-component reaction. nih.gov | Iridium Photosensitizer, Chiral Phosphoric Acid | nih.gov |

The synthesis of the (S)-enantiomer can often be achieved by modifying the methods used for the (R)-isomer, for example, by using the opposite enantiomer of the chiral auxiliary or catalyst.

Organocatalysis provides a powerful metal-free alternative for asymmetric synthesis. rsc.org For instance, a Michael addition of a nucleophile to a nitro-alkene precursor containing the cyclobutyl group, catalyzed by a chiral Brønsted acid or base, can set the stereocenter at the β-position with high enantioselectivity.

A patent for related compounds describes the preparation of (S)-benzyl 3-cyclobutyl-2-(dibenzylamino)propanoate starting from (S)-2-amino-3-cyclobutylpropanoic acid, indicating the availability of the (S)-enantiomer as a starting material for further derivatization. google.com The synthesis of this starting material can be accomplished through asymmetric methods similar to those described for the (R)-isomer. For example, the conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a robust method for establishing the (S) configuration at the β-carbon. rsc.org

Preparation of N-Protected Derivatives for Peptide Chemistry

The synthesis of peptides requires the protection of the α-amino group of amino acids to prevent undesired side reactions and to ensure the formation of the correct peptide bond. This section details the methodologies for the preparation of N-protected derivatives of this compound, which are essential intermediates for its incorporation into peptide chains.

Synthesis of N-Boc Protected this compound

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in peptide synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions. The N-Boc protected form of this compound can be synthesized through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

A general and efficient method for the N-Boc protection of amino acids involves dissolving the amino acid in a mixture of an organic solvent, such as dioxane or acetone, and water. google.com A base, typically sodium hydroxide, sodium bicarbonate, or triethylamine, is added to the solution to deprotonate the amino group, thereby increasing its nucleophilicity. google.com Subsequently, di-tert-butyl dicarbonate is added to the reaction mixture, leading to the formation of the N-Boc protected amino acid. The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight. google.com

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product. This usually involves removing the organic solvent under reduced pressure, followed by acidification of the aqueous solution to precipitate the N-Boc protected amino acid. The product can then be extracted with an organic solvent and purified by crystallization or chromatography.

| Reactant | Reagent | Base | Solvent System | Typical Reaction Time | General Yield |

|---|---|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide or Triethylamine | Dioxane/Water or Acetone/Water | 0.5 - 4 hours | High |

Other Amine Protecting Group Strategies

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), while being stable to acidic conditions. This orthogonality with acid-labile side-chain protecting groups makes it highly valuable.

Benzyloxycarbonyl (Cbz or Z) Group: The benzyloxycarbonyl group is a classical amine protecting group. It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. The Cbz group is stable to the mildly acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. It is most commonly removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by strong acidic conditions such as HBr in acetic acid.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild to strong acid (e.g., TFA) | Stable to base and catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine in DMF) | Stable to acid and catalytic hydrogenation |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation or strong acid | Stable to mild acid and base |

Stereochemical Investigations and Conformational Analysis

Chirality of the α-Carbon and Cyclobutyl Moiety

3-Amino-2-cyclobutylpropanoic acid is a chiral molecule, possessing multiple stereocenters that give rise to several stereoisomers. The primary sources of its chirality are the α-carbon of the propanoic acid chain and the substituted cyclobutyl ring.

The α-Carbon (C2): The carbon atom at the second position of the propanoic acid chain, to which the cyclobutyl group and the carboxyl group are attached, is a stereocenter. As this carbon is bonded to four different groups (a hydrogen atom, a carboxyl group, a cyclobutyl group, and the aminomethyl group), it can exist in either the (R) or (S) configuration, according to the Cahn-Ingold-Prelog priority rules wikipedia.orglibretexts.org.

The Cyclobutyl Moiety: The cyclobutyl ring itself introduces further stereoisomerism. The carbon atoms of the ring to which the rest of the molecule is attached (C1' and C2' if we consider the propanoic acid chain attached at C1' and the amino group at a different position) are also potential stereocenters. The relative orientation of the substituents on the cyclobutyl ring leads to the existence of diastereomers, which are typically designated as cis and trans. This cis/trans isomerism arises from the relative positions of the substituents with respect to the plane of the ring.

The combination of the chiral α-carbon and the stereocenters on the cyclobutyl ring results in a set of distinct diastereomers and enantiomers for this compound. For example, for a given cis or trans arrangement on the cyclobutyl ring, there will be a pair of enantiomers, (R) and (S), at the α-carbon.

Conformational Preferences and Dynamics of the Cyclobutyl Ring System

Unlike five- or six-membered rings, the conformational behavior of four-membered ring systems has been studied to a lesser extent acs.org. The cyclobutane (B1203170) ring is not planar; it adopts a puckered or bent conformation to alleviate the torsional strain that would be present in a planar structure acs.org. The equilibrium geometry of the ring is a delicate balance between increased bond angle strain in the puckered form and the reduced torsional strain acs.org.

The conformational dynamics of the cyclobutyl ring in molecules like this compound are investigated through a combination of experimental and computational methods.

Experimental Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution acs.orgnih.govauremn.org.br. By analyzing coupling constants and nuclear Overhauser effects (NOEs), the relative orientation of atoms and the preferred puckering of the ring can be inferred. X-ray diffraction provides precise conformational data in the solid state acs.orgnih.gov.

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are used to explore the potential energy surface of the molecule acs.orgacs.org. These calculations can determine the geometries and relative energies of different stable conformers and the energy barriers associated with the inversion of the ring (ring-flipping) acs.org.

Studies on related 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at C2 can modulate the conformational preference of the ring-puckering, favoring either an equatorial or axial position to minimize steric hindrance acs.orgacs.orgnih.gov.

Table 1: Conformational Parameters of Substituted Cyclobutane Rings

| Parameter | Description | Typical Values/Observations |

| Puckering Angle (θ) | The acute angle between the two planes defining the puckered four-membered ring (e.g., C1-C2-C4 and C2-C3-C4) acs.org. | Varies with substitution; values can differ between solid-state and solution. |

| Substituent Orientation | The preference for a substituent to occupy an equatorial or axial position on the puckered ring. | Equatorial positions are generally favored to reduce steric interactions acs.orgacs.org. |

| Ring Inversion Barrier | The energy required for the cyclobutane ring to "flip" between its two equivalent puckered conformations. | Influenced by the nature and size of the substituents. |

Influence of Stereochemistry on Molecular Recognition

The specific three-dimensional structure of a molecule, defined by its absolute configuration and preferred conformation, is paramount for its ability to interact with other chiral molecules, particularly biological macromolecules like enzymes and receptors. Stereochemistry plays a pivotal role in molecular recognition, affecting everything from cellular uptake to biological activity nih.gov.

The relative orientation of the amino and carboxyl functional groups, constrained by the rigid cyclobutane scaffold, dictates how the molecule can participate in intermolecular interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

Enantioselective Interactions: Research on diastereomeric amphiphiles based on a cyclobutane β-amino acid scaffold has demonstrated that the cis versus trans stereochemistry dramatically influences molecular organization and chiral recognition capabilities nih.gov. For instance, the different spatial arrangements in cis and trans isomers can lead to significantly different abilities to bind to and distinguish between the enantiomers of another chiral molecule nih.gov.

Biological Activity: In biological systems, such interactions are highly specific. A particular stereoisomer of this compound might fit perfectly into the active site of an enzyme or the binding pocket of a receptor, while its enantiomer or a diastereomer may not bind at all or may bind with much lower affinity. This stereospecificity is a cornerstone of pharmacology and biochemistry. For example, the cellular uptake of many amino acid derivatives is mediated by stereoselective transporter proteins nih.gov. The natural (5S, αS) isomers of some compounds show significantly higher biological potency, suggesting that recognition by transporters is stereochemically dependent nih.gov. The rigid conformation conferred by the cyclobutane ring can pre-organize the molecule into a bioactive conformation, potentially enhancing its interaction with a biological target nih.gov.

Diastereomeric Control in Derivative Synthesis

In the synthesis of new molecules derived from this compound, the existing stereocenters can be used to control the stereochemical outcome of subsequent reactions. This principle, known as diastereomeric control or substrate control, is a powerful strategy in asymmetric synthesis.

When a chemical reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the two possible outcomes are diastereomers. Often, the transition states leading to these two diastereomers have different energies, resulting in the preferential formation of one diastereomer over the other.

The conformationally restricted cyclobutyl ring in this compound can exert significant steric influence on a reacting center. For example, the ring can block one face of a nearby prochiral center (e.g., a ketone or an alkene), forcing an incoming reagent to attack from the less hindered face. This leads to a high degree of stereoselectivity in the product. This strategy is frequently employed in the synthesis of complex natural products and pharmaceuticals, including peptide antibiotics that contain uncommon amino acid diastereomers ox.ac.uk. By carefully choosing the starting stereoisomer of the cyclobutane amino acid and the reaction conditions, chemists can synthesize complex derivatives with a high degree of stereochemical purity.

Biochemical and Biological Research Applications

Enzyme Interaction and Inhibition Studies

The specific stereochemistry and conformational rigidity imposed by the cyclobutyl group of 3-Amino-2-cyclobutylpropanoic acid allow for distinct interactions with the active sites of various enzymes. Researchers have leveraged this to probe enzyme function and to develop inhibitors with specific profiles.

The L-type Amino Acid Transporter 1 (LAT1) is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. Consequently, LAT1 has emerged as a significant target for anticancer drug development. Research has explored the potential of this compound derivatives as inhibitors of LAT1. While specific inhibitory constants (Ki) or IC50 values for the parent compound are not extensively detailed in the public domain, the focus has been on using its structural framework to design more potent and selective LAT1 inhibitors. The cyclobutyl moiety is thought to play a role in the spatial orientation of the molecule within the binding pocket of the transporter.

Deoxyuridine triphosphate pyrophosphatase (dUTPase) is an essential enzyme responsible for maintaining the integrity of DNA by preventing the misincorporation of uracil. Its inhibition can lead to DNA damage and cell death, making it a target in cancer and antiviral therapies. Studies have investigated cyclobutane-containing nucleoside analogues, which share a core structural element with this compound, as dUTPase inhibitors. These studies suggest that the rigid cyclobutyl ring can effectively mimic the sugar moiety of natural nucleosides, allowing for interaction with the enzyme's active site. The amino acid portion of this compound could be envisioned as a handle for further chemical modification to enhance binding affinity and inhibitory activity.

Proteases are a broad class of enzymes involved in a multitude of physiological processes, and their dysregulation is implicated in numerous diseases. The unique structure of this compound makes it a candidate for incorporation into peptidomimetic structures designed to inhibit specific proteases. The cyclobutyl group can act as a rigid scaffold that positions other functional groups for optimal interaction with the protease's active site. While comprehensive protease inhibition profiles for the standalone compound are not widely published, its derivatives are of interest in the design of inhibitors for enzymes such as thrombin and caspases.

Aminotransferases, also known as transaminases, are key enzymes in amino acid metabolism. Research into the modulation of aminotransferase activity by amino acid analogues is a continuing area of interest. While direct studies on the effect of this compound on specific aminotransferases are limited in publicly accessible literature, it is plausible that this compound could act as a substrate or inhibitor for certain aminotransferases due to its structural similarity to natural amino acids. Such interactions would be highly dependent on the specific stereoisomer of the compound and the active site architecture of the enzyme .

The development of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how chemical structure translates into biological activity. For this compound, SAR studies would systematically explore how modifications to the cyclobutyl ring (e.g., substitution, ring size) and the propanoic acid chain affect its interaction with target enzymes. For instance, altering the stereochemistry at the chiral centers or adding functional groups to the cyclobutyl moiety could dramatically influence binding affinity and selectivity for a particular enzyme. These studies are crucial for optimizing the compound's structure to enhance its desired biological effect.

Engagement with Receptor Systems and Signaling Pathways

Modulation of Eukaryotic Initiation Factor 2B Activity

Eukaryotic initiation factor 2B (eIF2B) is a critical guanine (B1146940) nucleotide-exchange factor that plays a pivotal role in the initiation of protein synthesis. nih.govmedchemexpress.com It facilitates the exchange of GDP for GTP on the eukaryotic initiation factor 2 (eIF2), thereby regenerating the active eIF2-GTP complex necessary for translation initiation. nih.govmedchemexpress.com The activity of eIF2B is a key regulatory point in protein synthesis and is influenced by various cellular conditions, including viral infections, hormonal signals, nutrient availability, growth factors, and stress. nih.govmedchemexpress.com

The regulation of eIF2B activity can occur through several mechanisms, including phosphorylation of eIF2B itself or its substrate eIF2, and through allosteric effectors. nih.gov For instance, under conditions of amino acid deficiency, eIF2B activity is reduced. nih.gov This reduction, however, is not the primary cause of the subsequent inhibition of protein synthesis, which is mainly affected at the polypeptide chain elongation step. nih.gov Polyamines, such as spermidine (B129725) and spermine, are also known to regulate eIF2B activity. nih.gov

Recent research has focused on the development of small molecule activators of eIF2B as potential therapeutics for neurodegenerative diseases linked to the integrated stress response (ISR). researchgate.net The ISR is a cellular pathway activated by various stressors, leading to the phosphorylation of eIF2 and subsequent inhibition of eIF2B. researchgate.net Compounds that can activate eIF2B, such as ISRIB and 2BAct, have shown promise in restoring protein synthesis and preventing neurological defects in preclinical models. medchemexpress.comresearchgate.net While direct studies on the effect of this compound on eIF2B activity are not extensively documented in the reviewed literature, its nature as an unnatural amino acid suggests its potential utility in designing peptidomimetics that could modulate protein-protein interactions within the translation initiation complex.

Interaction with Ras/Raf/MEK/ERK Signaling Pathway Components

The Ras/Raf/MEK/ERK signaling pathway is a crucial cascade that regulates fundamental cellular processes such as proliferation, survival, and differentiation. nih.govnih.gov This pathway transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. nih.gov The core of this pathway involves the sequential activation of the small GTPase Ras, the Raf serine/threonine kinases, the dual-specificity kinases MEK1/2, and finally the extracellular signal-regulated kinases ERK1/2. nih.gov

Dysregulation of the Ras/Raf/MEK/ERK pathway is a hallmark of many cancers and other diseases. nih.gov For example, mutations in Ras or other components of the pathway can lead to constitutive activation and uncontrolled cell growth. nih.gov The pathway is also implicated in the development of drug resistance in cancer cells. nih.gov

While the direct interaction of this compound with components of the Ras/Raf/MEK/ERK pathway has not been a primary focus of the available research, its role as a building block for peptidomimetics opens avenues for targeting this pathway. Peptides and their mimetics can be designed to inhibit specific protein-protein interactions within the cascade, for instance, by targeting the interaction between Ras and Raf. The unique conformational constraints imposed by unnatural amino acids like this compound could be leveraged to create potent and selective inhibitors.

Ligand Binding Studies with Specific Receptors

Ligand binding studies are fundamental in understanding the interaction between a molecule and its biological target. In the context of peptide and peptidomimetic design, these studies are crucial for evaluating the affinity and specificity of novel compounds for their intended receptors. The incorporation of unnatural amino acids, such as those with constrained conformations, can significantly impact these binding properties.

One study investigated the design of peptides to bind to the Cbl(TKB) protein, where a proline-templated glutamic acid (ptE) analog was synthesized and incorporated into a peptide. unmc.edu This unnatural amino acid was designed to pre-organize the peptide into its bound conformation. unmc.edu However, competitive binding studies revealed a surprising decrease in binding affinity, highlighting the complex role of conformational flexibility at the protein-peptide interface. unmc.edu

While specific ligand binding studies focusing solely on this compound are not detailed in the provided search results, the principles demonstrated in the Cbl(TKB) study are directly applicable. The cyclobutyl group of this compound would introduce a significant conformational constraint, which could either enhance or diminish binding affinity depending on the specific receptor and the desired binding mode. Such studies are essential for the rational design of peptidomimetics with improved pharmacological profiles.

Role as a Building Block in Peptide and Peptidomimetic Design

Incorporation into Peptidic Structures

The synthesis of peptides with tailored properties often involves the incorporation of unnatural amino acids. nih.govpeptide.com These non-canonical amino acids can be integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, provided that their amino and side-chain functional groups are appropriately protected. peptide.combeilstein-journals.org The use of orthogonal protecting groups allows for the selective deprotection and modification of specific sites within the peptide chain. peptide.combeilstein-journals.org

The incorporation of this compound into a peptide sequence would follow these established principles. As a β-amino acid, its inclusion would alter the peptide backbone, potentially leading to different secondary structures compared to peptides composed solely of α-amino acids. rsc.org The synthesis of peptides containing β-amino acids has been successfully demonstrated, often leading to structures with unique folding patterns and increased stability. rsc.org

Development of Conformational Constraints in Peptides

A key strategy in peptide design is the introduction of conformational constraints to pre-organize the peptide into a biologically active conformation. nih.govresearchgate.net This can lead to increased potency, selectivity, and metabolic stability. nih.gov Cyclization is a common method to achieve this, but the incorporation of constrained amino acids is another powerful approach. researchgate.net

The cyclobutyl moiety of this compound inherently restricts the rotational freedom of the amino acid side chain and backbone. When incorporated into a peptide, this constraint can influence the local and global conformation of the molecule. unmc.edu This is particularly relevant in the design of inhibitors for protein-protein interactions, where a specific, rigid conformation may be required for effective binding. nih.gov

Studies on other constrained amino acids have shown that they can be used to stabilize specific secondary structures, such as β-turns or helices. unmc.edu For example, a proline-templated amino acid was used to induce a poly-L-proline type II (PPII) helix conformation. unmc.edu Similarly, the rigid cyclobutyl group could be strategically placed within a peptide sequence to favor a particular fold, thereby enhancing its biological activity.

Design of Unnatural Amino Acid-Based Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced stability and oral bioavailability. nih.gov The use of unnatural amino acids is a central theme in the design of peptidomimetics. nih.gov These modified building blocks can introduce novel structural features and functionalities that are not accessible with the 20 canonical amino acids. nih.gov

This compound is an example of an unnatural amino acid that can be used to create peptidomimetics. Its β-amino acid structure and the presence of the cyclobutyl group can lead to peptides with altered backbone geometries and increased resistance to proteolysis. rsc.orgnih.gov By replacing natural amino acids with such non-canonical residues, researchers can systematically modify the properties of a peptide to optimize its therapeutic potential. nih.gov

The design of peptidomimetics often involves a combination of strategies, including the use of constrained amino acids, backbone modifications, and the incorporation of non-peptidic linkers. nih.gov The unique structural features of this compound make it a valuable tool in the medicinal chemist's arsenal (B13267) for the development of novel peptidomimetic drugs.

Mechanisms of Biochemical Pathway Modulation by Derivatives

Amino acid derivatives can exert biological effects by modulating various biochemical pathways. Their mechanisms of action often involve interacting with cellular machinery, such as enzymes or receptors, thereby altering signaling cascades. nih.gov The structural diversity of these derivatives allows them to serve as mimics of natural ligands, inhibitors of enzymatic activity, or modulators of protein-protein interactions. nih.govnih.gov

While specific mechanistic studies on derivatives of this compound are not detailed in the available research, studies on structurally related amino acid derivatives provide insight into potential mechanisms. For instance, certain 3-amino-propanoic acid derivatives have been shown to modulate key cellular pathways involved in cancer progression.

Inhibition of Phospholipid Metabolism: A series of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which possess a core structure related to amino acids, exhibit potent anti-proliferative activity. Their proposed mechanism involves interfering with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), among other cellular processes. mdpi.com

Modulation of Oxidative Stress Pathways: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having significant antioxidant potential. mdpi.com The phenolic group in these molecules can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage. The adjacent amino group can further enhance this electron-donating capacity, suggesting a role in modulating cellular responses to oxidative stress, a pathway often dysregulated in cancer. mdpi.com

Amino Acid Sensing Pathways: At a broader level, cellular pathways like the mTOR and GCN2 systems are central to sensing amino acid availability and controlling protein metabolism. nih.gov Exogenous amino acid derivatives could potentially influence these master regulatory pathways, affecting cell growth, proliferation, and stress responses. nih.gov

In Vitro Studies of Anti-proliferative Effects in Cancer Research

The search for novel anticancer agents has led to the investigation of various classes of amino acid derivatives. In vitro studies using cancer cell lines are a primary method for identifying compounds with anti-proliferative activity. Research on derivatives with structural similarities to this compound, particularly those containing a 3-amino-heterocycle core, has yielded promising results.

Several series of related compounds have demonstrated significant cytotoxic or anti-proliferative effects against a range of human cancer cell lines. For example, derivatives of 3-aminopyrazolo[3,4-b]pyridine were synthesized and tested for their anti-proliferative activity, with one compound showing cytotoxicity against three human cancer cell lines. nih.gov More potent activity has been observed with 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridine derivatives, which showed IC₅₀ concentrations as low as 25–50 nM against colorectal (HCT116) and breast cancer (MDA-MB-231) cells. mdpi.com Similarly, a study on 4-aminopyrazolo[3,4-d]pyrimidine derivatives identified compounds with excellent activity against renal cancer cells. nih.gov

The table below summarizes the in vitro anti-proliferative findings for several classes of related amino acid derivatives.

| Compound Series | Specific Derivative Example | Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Compound 7h | HCT116 (Colorectal) | 25-50 nM | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Compound 7i | MDA-MB-231 (Breast) | 25-50 nM | mdpi.com |

| 3-Aminopyrazolo[3,4-b]pyridine Derivatives | Compound 9 (4-phenyl-2-(3,4,5-trimethoxy-β-styrylo)pyrido-[2',3':3,4]pyrazolo[1,5-a]pyrimidine) | Human Bladder Cancer (HCV29T) & others | Cytotoxic | nih.gov |

| 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives | Compound 12j | NCI-60 Panel | Average Growth Inhibition: 84% | nih.gov |

| A-azepano-3-amino-3,4-seco-triterpenoids | Compound 11 | NCI-60 Panel | Effective against all 60 cell lines | nih.gov |

These studies highlight that the scaffolds of modified amino acids are a promising area for the development of new anticancer agents. mdpi.comnih.govnih.govnih.gov The potent and sometimes broad-spectrum activity of these derivatives underscores the potential for this chemical class in oncology research, although specific in vitro studies on this compound itself are not prominent in the reviewed literature.

Advanced Applications in Organic and Medicinal Chemistry Research

Utilization as a Scaffold in Complex Molecule Synthesis

The cyclobutane (B1203170) motif, while relatively rare in nature, is a recurring structural element in a variety of biologically active natural products, including those with antimicrobial and antitumor properties. Current time information in Bangalore, IN.openmedicinalchemistryjournal.comnih.govnih.govsemanticscholar.orgnih.gov The rigid and puckered nature of the cyclobutane ring in 3-Amino-2-cyclobutylpropanoic acid provides a three-dimensional framework that can be strategically elaborated to construct intricate molecular architectures. nih.govru.nl Synthetic chemists leverage this pre-organized scaffold to control stereochemistry and introduce diverse functionalities, facilitating the synthesis of complex target molecules that would be challenging to access through other means. acs.orgnih.govconicet.gov.ar

The application of cyclobutane-containing building blocks extends to the synthesis of tetracyclic scaffolds and other complex polycyclic systems. nih.govacs.orgresearchgate.net These endeavors are often aimed at mimicking or improving upon the properties of natural products, highlighting the importance of cyclobutane derivatives in creating novel chemical entities with potential biological applications. openmedicinalchemistryjournal.comnih.govsemanticscholar.org The inherent strain of the cyclobutane ring can also be harnessed in ring-opening and ring-contraction reactions, further expanding its synthetic utility. lifechemicals.com

Design and Development of Novel Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological processes. youtube.com The unique structural features of this compound make it an attractive component in the design of sophisticated chemical probes for various biological investigations.

Probing Protein Conformation and Stability

The stability and conformation of proteins are critical to their function. Chemical probes can be employed to investigate these properties. taylorfrancis.comnih.gov While specific examples detailing the use of this compound for this purpose are not prevalent in the reviewed literature, the principles of probe design suggest its potential utility. The rigid cyclobutane scaffold can be incorporated into peptides or small molecules designed to interact with specific protein domains. Changes in the spectroscopic properties of an attached reporter group upon binding or in response to environmental changes can provide insights into protein conformation and stability. nih.govacs.org

Investigating Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a significant class of therapeutic targets. nih.govrsc.orgrsc.orgresearchgate.net Small molecules that can modulate these interactions are of great interest in drug discovery. The constrained nature of the cyclobutane ring in this compound can be exploited to create peptidomimetics or small molecules that present key interaction motifs in a defined spatial orientation. This pre-organization can enhance binding affinity and selectivity for a target PPI interface. rsc.org The development of such modulators, including "molecular glues" that can induce protein degradation, is a rapidly advancing field where novel scaffolds are highly sought after. enamine.net

Studies in Cell Signaling Pathway Elucidation

Understanding the intricate networks of cell signaling pathways is crucial for deciphering disease mechanisms. youtube.com Chemical probes that can selectively modulate the activity of key proteins within these pathways are invaluable research tools. By incorporating this compound into the structure of a known inhibitor or agonist, researchers can potentially enhance its properties, such as cell permeability or metabolic stability, leading to more effective probes for studying signaling events in living cells and organisms. nih.gov

Role in Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large and diverse collections of chemical compounds. The use of unique and structurally diverse building blocks is essential for creating high-quality compound libraries. This compound, with its distinct three-dimensional shape and multiple points for diversification, serves as an excellent starting point for the generation of focused compound libraries. nih.govconicet.gov.ar

The amino and carboxylic acid functionalities allow for the straightforward attachment of a wide variety of chemical moieties through well-established peptide coupling and other synthetic methodologies. The cyclobutane ring itself can be further functionalized, adding another layer of diversity. The resulting libraries of cyclobutane-containing compounds can then be screened against a range of biological targets to identify novel hit compounds.

Strategic Integration in Early-Stage Drug Discovery Research

The incorporation of the this compound scaffold into potential drug candidates is a strategic approach employed in early-stage drug discovery. Current time information in Bangalore, IN.openmedicinalchemistryjournal.comlifechemicals.com The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or alkenes, offering a way to modulate the physicochemical properties of a molecule, including its solubility, metabolic stability, and conformational preferences. nih.govru.nl

The rigid nature of the cyclobutane ring can also serve to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a particular biological target. lifechemicals.com This conformational constraint can be a key factor in optimizing lead compounds and advancing them through the drug discovery pipeline. The presence of the amino acid functionality also provides a handle for improving pharmacokinetic properties, such as transport into cells. cornell.edu A number of cyclobutane-containing compounds have already entered the market as drugs, demonstrating the therapeutic potential of this structural motif. lifechemicals.com

Investigation of Conformational Effects in Macrocyclic Systems

The incorporation of non-proteinogenic amino acids into macrocyclic peptides is a key strategy in modern medicinal chemistry to enhance structural stability, metabolic resistance, and binding affinity to biological targets. Among these, amino acids featuring cycloalkane moieties, such as this compound, are of significant interest due to the conformational constraints they impose on the peptide backbone. Research in this area focuses on understanding how the rigid and puckered nature of the cyclobutane ring influences the three-dimensional structure of macrocyclic systems.

Studies on analogous cyclobutane-containing amino acids have demonstrated their significant impact on the secondary structure of peptides. For instance, the incorporation of 1-aminocyclobutane-1-carboxylic acid (ACBC) has been shown through computational energy calculations to favor the adoption of γ-turn or α-/3(10)-helical conformations. nih.gov The specific conformation adopted can be influenced by the substitution pattern on the cyclobutane ring. nih.gov Furthermore, research on hybrid peptides containing cyclobutane β-amino acids has revealed that the stereochemistry of the cyclobutane residue is a primary determinant of the peptide's folding pattern. Peptides with trans-cyclobutane residues tend to adopt more folded structures in solution compared to their cis-cyclobutane counterparts, which favor a more extended, strand-like conformation. uab.cat This is attributed to the different propensities for forming intra- or inter-residue hydrogen bonds. uab.cat

The introduction of a cyclobutane moiety can also enhance the proteolytic stability of the resulting macrocycle. In a study comparing stapled peptides, those containing cyclobutane-bearing residues showed significantly improved resistance to degradation by α-chymotrypsin compared to their linear counterparts. Current time information in Bangalore, IN. This increased stability is a direct consequence of the conformational rigidity imparted by the cyclobutane ring, which can make the peptide bonds less accessible to proteases.

Detailed Research Findings

The conformational effects of incorporating constrained amino acids like cyclobutane derivatives into macrocycles are often investigated using a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. These methods provide detailed insights into the resulting three-dimensional structures.

Table 1: Influence of Cyclobutane Amino Acid Stereochemistry on Peptide Conformation

Below is a representative data table synthesized from findings on analogous cyclobutane-containing peptides, illustrating the impact of stereochemistry on the resulting peptide conformation.

| Peptide Sequence/Structure | Cyclobutane Amino Acid Isomer | Key Conformational Feature Observed | Method of Analysis |

| Hybrid β,γ-tetrapeptide with cyclobutane-β-amino acid | trans-cyclobutane | Folded structure | NMR Spectroscopy |

| Hybrid β,γ-tetrapeptide with cyclobutane-β-amino acid | cis-cyclobutane | Strand-like structure | NMR Spectroscopy |

| Model peptides with 1-aminocyclobutane-1-carboxylic acid | N/A | γ-turn or α-/3(10)-helical | Computational |

| Stapled peptide with cyclobutane-bearing anchoring residues | E₇-E₇ combination | High α-helicity | Circular Dichroism |

This table is illustrative and based on findings from analogous compounds due to the absence of specific data for this compound in macrocyclic systems in the reviewed literature.

Table 2: Comparative Proteolytic Stability of Peptides

This table demonstrates the enhanced stability of peptides containing cyclobutane amino acids against enzymatic degradation, a key finding in related research.

| Peptide Type | Key Residue Type | Half-life (in presence of α-chymotrypsin) |

| Linear Peptide | Standard amino acids | ~3 hours |

| Stapled Peptide with Cyclobutane-Bearing Anchoring Residues | Cyclobutane-amino acid based | >95% intact after 12 hours |

Data is based on findings from analogous stapled peptides containing cyclobutane derivatives. Current time information in Bangalore, IN.

Computational studies, including molecular dynamics simulations, play a crucial role in predicting the conformational preferences of macrocycles containing novel amino acids. acs.orgresearchgate.net These studies can reveal the energetically favored conformations and the dynamic behavior of the macrocycle in solution, guiding the design of molecules with desired structural properties. For instance, computational analyses have shown that the specific placement of functional groups on the rigid cyclobutane backbone can be optimized to enhance interactions with target proteins.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Scalability

Key research avenues include:

Asymmetric Synthesis: Developing robust methods to control the stereochemistry at the two chiral centers of the molecule is paramount. Approaches may include biocatalytic methods, such as the use of transaminase enzymes in whole-cell biotransformations, which have been successfully applied to other amino acids. nih.gov Another strategy involves the use of recyclable chiral auxiliaries to guide stereoselective alkylation reactions, a method proven effective for the large-scale synthesis of other complex amino acids.

Catalytic Cross-Coupling: Modern electrocatalytic methods, such as Ni/Ag-catalyzed decarboxylative coupling, offer a streamlined approach to synthesizing UAAs from readily available precursors like glutamate. acs.org Adapting such protocols could provide a more direct and scalable route to 3-Amino-2-cyclobutylpropanoic acid and its derivatives.

Photocatalysis: Visible-light-mediated [2+2] cycloadditions represent a mild and powerful strategy for constructing cyclobutane (B1203170) rings. acs.org Research into applying this technology to dehydroamino acid precursors could provide a highly efficient and scalable pathway to the cyclobutane core of the target molecule. acs.org

A successful scalable synthesis would need to be cost-effective, minimize toxic by-products, and provide high yields and enantiomeric purity, making this UAA readily available for broader research and development. rsc.orgrsc.org

Advanced Computational Studies on Molecular Dynamics and Interactions

Computational modeling is an indispensable tool for predicting how the unique structure of this compound will influence the behavior of larger molecules like peptides and proteins. byu.eduresearchgate.net Advanced computational studies can accelerate the design of novel therapeutics by providing insights into molecular behavior before undertaking costly and time-consuming laboratory synthesis.

Future computational research will likely focus on:

Conformational Analysis: The rigid, puckered structure of the cyclobutyl group can impose significant conformational constraints when incorporated into a peptide backbone. nih.gov Molecular dynamics (MD) simulations can be used to explore how this constraint affects the secondary structure (e.g., β-turns, helices) of a peptide, which is crucial for its biological activity. byu.edunih.gov

Binding Affinity and Selectivity: By performing molecular docking and MD simulations, researchers can predict how a peptide containing this compound will interact with a target protein's binding pocket. nih.gov The bulky cyclobutyl group could create favorable van der Waals contacts or, conversely, steric hindrance, allowing for the fine-tuning of binding affinity and selectivity for a specific receptor or enzyme. nih.gov

Structure Prediction of Modified Peptides: Emerging deep learning models, such as HighFold2, are being developed to accurately predict the three-dimensional structures of cyclic peptides containing unnatural amino acids. nih.govbiorxiv.org Such tools will be invaluable for designing peptides with specific folded structures (foldamers) stabilized by the inclusion of this unique cyclobutane amino acid.

These computational approaches allow for the rational design of molecules with enhanced properties, guiding synthetic efforts toward the most promising candidates. byu.edu

Table 1: Potential Computational Approaches for this compound Research

| Computational Method | Research Application | Anticipated Outcome |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Analyzing the conformational effects of incorporating the amino acid into a model peptide. | Understanding how the cyclobutyl group restricts peptide flexibility and stabilizes specific secondary structures. nih.gov |

| Molecular Docking | Predicting the binding mode of a modified peptide within an enzyme's active site. | Identifying key interactions (e.g., hydrophobic, steric) between the cyclobutyl moiety and the target protein to guide inhibitor design. nih.gov |

| Quantum Mechanics (QM) | Calculating the partial charges and geometries of the amino acid for force field parameterization. | Improving the accuracy of subsequent MD and docking simulations for more reliable predictions. byu.edu |

| Deep Learning Structure Prediction (e.g., HighFold2) | Modeling the 3D structure of a novel cyclic peptide containing the amino acid. | Accelerating the design of conformationally-defined peptidomimetics with enhanced therapeutic properties. nih.govbiorxiv.org |

Development of Next-Generation Enzyme Modulators

The incorporation of unnatural amino acids is a powerful strategy for engineering enzymes with improved properties or for creating highly specific enzyme inhibitors. nih.govnih.gov The unique structure of this compound makes it an attractive candidate for developing next-generation enzyme modulators.

Future research directions in this area include:

Designing Competitive Inhibitors: Peptides or small molecules containing this compound could be designed to target the active site of enzymes. The bulky and conformationally restricted cyclobutyl group could occupy hydrophobic pockets within an active site, leading to potent and selective inhibition. This strategy is particularly relevant for proteases, kinases, and other enzymes implicated in disease.

Modulating Protein-Protein Interactions: Many disease pathways are driven by protein-protein interactions (PPIs), which are often mediated by peptide sequences. Incorporating this amino acid into a peptide mimic of a PPI interface can disrupt or stabilize the interaction. The cyclobutyl group can act as a structural anchor, locking the peptide into a bioactive conformation that mimics a natural binding partner. nih.gov

Site-Specific Enzyme Engineering: Using genetic code expansion techniques, this compound could be incorporated directly into the structure of an enzyme. nih.govportlandpress.com Placing its unique side chain within or near the active site could alter the enzyme's substrate specificity, enhance its catalytic activity, or improve its stability in non-natural environments. nih.gov

Applications in Chemical Biology Tool Development

Chemical biology relies on molecular tools to probe and manipulate biological systems. Unnatural amino acids are fundamental to creating such tools due to the unique chemical functionalities they can introduce. portlandpress.com

Emerging applications for this compound in this field include:

Development of Bio-orthogonal Probes: The amino acid can be further functionalized with bio-orthogonal handles, such as alkynes or azides. Once incorporated into a peptide or protein, these handles allow for the specific attachment of reporter molecules like fluorescent dyes or biotin (B1667282) tags. This enables researchers to track protein localization, identify binding partners, and visualize biological processes in living cells.

Photo-crosslinking Agents: By attaching a photo-activatable group (like a diazirine) to the cyclobutyl side chain, the amino acid can be transformed into a photo-crosslinking probe. When a peptide containing this probe binds to its target protein, UV light can be used to form a covalent bond, permanently linking them. This is a powerful technique for identifying the direct binding partners of proteins or peptides.

Conformationally Locked Scaffolds: The rigid nature of the cyclobutyl group can be exploited to create structurally well-defined scaffolds. These scaffolds can be used to present other functional groups in a precise three-dimensional arrangement, allowing for the systematic study of structure-activity relationships in receptor binding or enzyme inhibition. chemistryviews.org

Integration into Peptide Therapeutics Research Beyond Current Paradigms

Peptides are promising drug candidates, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. biosynth.comacs.org The incorporation of unnatural amino acids like this compound is a key strategy to overcome these limitations. biosynth.comnih.gov

Future research will likely focus on using this amino acid to:

Enhance Proteolytic Stability: Standard peptides are rapidly degraded by proteases in the body. The bulky cyclobutyl group can act as a "steric shield," preventing protease enzymes from recognizing and cleaving the peptide backbone. This can dramatically increase the half-life of the peptide drug in circulation. biosynth.comnih.gov

Constrain Peptide Conformation: By reducing the conformational flexibility of a peptide, the cyclobutyl group can pre-organize it into the ideal shape for binding to its biological target. ingentaconnect.com This can lead to a significant increase in binding affinity and selectivity, resulting in a more potent drug with fewer off-target effects. acs.org

Improve Cell Permeability: The hydrophobic nature of the cyclobutyl side chain may enhance the ability of a peptide to cross cell membranes, a major hurdle for many peptide drugs. By masking polar groups and increasing lipophilicity, the amino acid could improve oral bioavailability or facilitate entry into cells to reach intracellular targets.

Table 2: Anticipated Improvements in Peptide Properties by Incorporating this compound

| Peptide Property | Limitation of Native Peptides | Potential Enhancement with this compound |

|---|---|---|

| Proteolytic Stability | Rapid degradation by proteases, leading to a short in-vivo half-life. | The bulky cyclobutyl group can sterically hinder protease access, increasing resistance to degradation. biosynth.comnih.gov |

| Binding Affinity | High conformational flexibility leads to an entropic penalty upon binding. | Constrains the peptide backbone into a bioactive conformation, reducing the entropic cost of binding and increasing affinity. ingentaconnect.com |

| Receptor Selectivity | Can bind to multiple receptor subtypes, causing off-target effects. | A rigid conformation can improve the "fit" for a specific target receptor over others, enhancing selectivity. acs.org |

| Cell Permeability | Often poor due to high polarity and molecular size. | The hydrophobic cyclobutyl group may increase lipophilicity, potentially improving passive diffusion across cell membranes. |

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to prevent inhalation .

- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent degradation .

How can researchers design in vivo studies to assess the metabolic stability of this compound?

Q. Advanced

- Isotopic labeling : Synthesize C- or N-labeled analogs for tracking via LC-MS/MS .

- Pharmacokinetic assays : Administer IV/oral doses (10–50 mg/kg) in rodent models; collect plasma/tissue samples at 0–24h post-dose .

- Enzyme incubation : Test stability in liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated metabolism .

How do steric effects of the cyclobutane ring influence the compound’s reactivity in peptide coupling reactions?

Advanced

The strained cyclobutane ring increases steric hindrance, affecting coupling efficiency:

- Activation methods : Use HATU or PyBOP instead of DCC to enhance coupling rates .

- Side-chain protection : Temporarily protect the amino group with Boc to reduce steric interference .

- Kinetic studies : Monitor reaction progress via FT-IR to optimize activation times (typically 30–60 min) .

What computational approaches predict the biological activity of this compound derivatives?

Q. Advanced

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., enzymes with cyclobutane-binding pockets) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values for activity prediction .

- MD simulations : Simulate ligand-protein interactions (50 ns trajectories) to assess binding stability .

How can contradictory data on the compound’s stability under acidic conditions be reconciled?

Advanced

Discrepancies may arise from impurity profiles or degradation pathways:

- Forced degradation studies : Expose to 0.1M HCl (37°C, 24h) and analyze via UPLC-PDA to identify degradation products .

- Arrhenius kinetics : Calculate activation energy (E) for hydrolysis to extrapolate shelf-life .

- Counterion effects : Compare stability of hydrochloride vs. free-base forms .

What role does the cyclobutane ring play in modulating the compound’s conformational rigidity for enzyme inhibition?

Advanced

The cyclobutane ring restricts rotational freedom, enhancing target selectivity:

- Enzyme assays : Test inhibition of prolyl oligopeptidase (POP) or β-secretase (BACE1) using fluorogenic substrates .

- Structure-activity relationships (SAR) : Compare IC values of cyclobutane vs. cyclohexane analogs to quantify rigidity effects .

- Circular dichroism (CD) : Measure conformational changes in enzyme active sites upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.